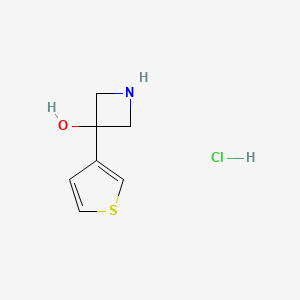

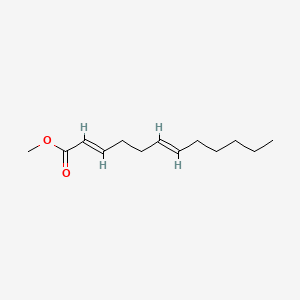

3-Thiophen-3-ylazetidin-3-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

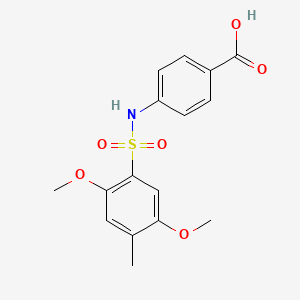

3-Thiophen-3-ylazetidin-3-ol;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

1. Corrosion Inhibition

The compound, as part of a synthesized thiophene Schiff base, demonstrates effective corrosion inhibition properties on mild steel X52 in acidic environments. The compound's adsorption on the mild steel surface follows Langmuir's isotherm, and its efficiency increases with concentration. Quantum chemical calculations using the Density Functional Theory method (DFT) support the observed inhibition efficiency (Daoud et al., 2014).

2. Neuroprotection

A derivative of the compound, known as T-588, was found to protect against sodium nitroprusside-induced toxicity in cultured rat astrocytes. T-588 prevented mitochondrial dysfunction and cell injury, indicating its potential as a neuroprotective agent (Phuagphong et al., 2004).

3. Anticancer Activity

3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, prepared through cyclocondensation involving a thiophenylchalcone and aminoguanidine hydrochloride, showed significant anticancer activity against leukemia cell lines. The compounds were evaluated for their half maximal inhibitory concentration (IC50) values against human acute lymphoblastic leukemia cell lines and myelogenous leukemia cell lines (Santos et al., 2016).

4. Antimicrobial Activities

Synthesized derivatives involving thiophene, such as N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, exhibited significant activities against a panel of bacterial and fungal strains. These findings suggest the potential of these compounds as antimicrobial agents (Babu et al., 2013).

5. Memory and Learning Enhancement

A study involving the synthesis of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate (hydrochloride) demonstrated facilitation in learning and memory in mice. This indicates the compound's potential in cognitive enhancement applications (Jiang Jing-ai, 2006).

6. Optical Limiting for Photonic Devices

Designed thiophene dyes were synthesized and characterized for their nonlinear optical limiting behavior. The compounds demonstrated potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Mécanisme D'action

Target of Action

It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs)

Biochemical Pathways

The specific pathways affected would depend on the cytotoxic drug or target protein ligand attached to the linker .

Pharmacokinetics

As a linker, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would largely be determined by the properties of the antibody, cytotoxic drug, E3 ligase ligand, or target protein ligand it is attached to .

Result of Action

The molecular and cellular effects of 3-Thiophen-3-ylazetidin-3-ol;hydrochloride are indirect and result from the action of the ADC or PROTAC it forms. For ADCs, this could include cell death due to the action of the cytotoxic drug on target cells. For PROTACs, this could include the degradation of the target protein, leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of 3-Thiophen-3-ylazetidin-3-ol;hydrochloride, as part of an ADC or PROTAC, can be influenced by various environmental factors. These can include the expression level of the target antigen or protein, the presence of competing substrates or proteins, and the overall physiological state of the cell .

Propriétés

IUPAC Name |

3-thiophen-3-ylazetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS.ClH/c9-7(4-8-5-7)6-1-2-10-3-6;/h1-3,8-9H,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLMLMNCHZEFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CSC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2465052.png)

![tert-butyl 2-{N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamido}acetate](/img/structure/B2465053.png)

![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2465054.png)

![Ethyl 4-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2465056.png)

![4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid](/img/structure/B2465070.png)